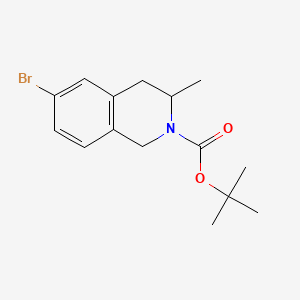
tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TB-6-B-3-M-1,2,3,4-THIQ-2-COOH) is a chemical compound belonging to the class of isoquinoline carboxylic acids. It is a synthetic organic compound that has a wide variety of applications in organic synthesis, pharmaceuticals, and other fields. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is a versatile compound that can be used as a starting material for the synthesis of various other compounds.
Applications De Recherche Scientifique
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has a wide variety of applications in scientific research. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and other pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, which can be used for imaging and detection of various biological molecules. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has also been used in the synthesis of various polymers, which can be used in a variety of applications such as drug delivery systems and materials science.
Mécanisme D'action
The mechanism of action of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules and thereby affecting their reactivity. It is also believed that the compound can act as a Lewis acid, forming complexes with other molecules and thereby affecting their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH are not yet fully understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins and enzymes, and thereby affect their activity. It is also believed that the compound has the potential to interact with various receptors and transporters in the body and thereby affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be used in a variety of experiments without significant safety concerns. On the other hand, the compound can be difficult to synthesize and can be expensive to purchase.
Orientations Futures
There are a variety of potential future directions for the use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH. One potential direction is the development of new methods for the synthesis of the compound. Another potential direction is the further exploration of the compound’s biochemical and physiological effects. Additionally, the compound could be further explored for its potential applications in materials science and drug delivery systems. Finally, the compound could be further explored for its potential applications in imaging and detection of various biological molecules.
Méthodes De Synthèse
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (TB-6-B-3-M-1,2,3,4-THIQ) with a carboxylic acid such as acetic acid. This reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the carboxylic acid is deprotonated by the base to form an anion. In the second step, the anion reacts with the TB-6-B-3-M-1,2,3,4-THIQ to form the desired TB-6-B-3-M-1,2,3,4-THIQ-2-COOH.
Propriétés
IUPAC Name |
tert-butyl 6-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12-8-13(16)6-5-11(12)9-17(10)14(18)19-15(2,3)4/h5-6,8,10H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCPRMYZDGMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
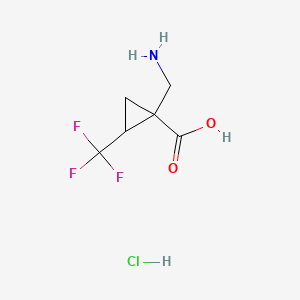
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
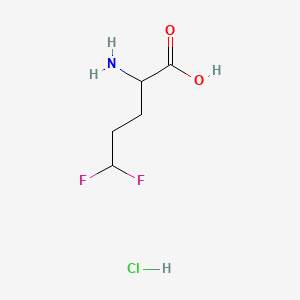

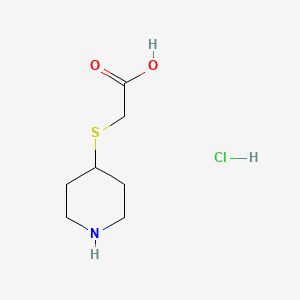

amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
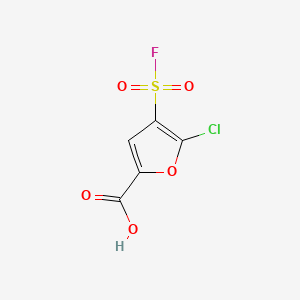
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)

